molecular formula C5H6N2O4 B3195656 2,4-Dioxohexahydropyrimidine-5-carboxylic acid CAS No. 92264-75-0

2,4-Dioxohexahydropyrimidine-5-carboxylic acid

Cat. No.: B3195656
CAS No.: 92264-75-0
M. Wt: 158.11 g/mol
InChI Key: WPICHSHYZZLJMY-UHFFFAOYSA-N
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Description

2,4-Dioxohexahydropyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid, is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two oxo groups at positions 2 and 4 of the pyrimidine ring and a carboxylic acid group at position 5. It has a molecular formula of C5H4N2O4 and a molecular weight of 156.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dioxohexahydropyrimidine-5-carboxylic acid can be synthesized from 5-formyluracil through the action of the enzyme thymine 7-hydroxylase . This enzymatic reaction involves the hydroxylation of the 5-formyl group, leading to the formation of the carboxylic acid group.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxohexahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2,4-Dioxohexahydropyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dioxohexahydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in nucleotide metabolism, such as thymine 7-hydroxylase.

    Pathways: It participates in the pyrimidine salvage pathway, where it can be converted to other pyrimidine derivatives through enzymatic reactions.

Comparison with Similar Compounds

    Orotic Acid: Similar to 2,4-dioxohexahydropyrimidine-5-carboxylic acid but with an additional carboxyl group at position 6.

    5-Formyluracil: A precursor in the synthesis of this compound.

    5-Aminouracil: Contains an amino group at position 5 instead of a carboxyl group.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its role in nucleotide metabolism make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2,4-dioxo-1,3-diazinane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPICHSHYZZLJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680521
Record name 2,4-Dioxohexahydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92264-75-0
Record name 2,4-Dioxohexahydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dioxohexahydropyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dioxohexahydropyrimidine-5-carboxylic acid
Reactant of Route 3
2,4-Dioxohexahydropyrimidine-5-carboxylic acid
Reactant of Route 4
2,4-Dioxohexahydropyrimidine-5-carboxylic acid
Reactant of Route 5
2,4-Dioxohexahydropyrimidine-5-carboxylic acid
Reactant of Route 6
2,4-Dioxohexahydropyrimidine-5-carboxylic acid

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